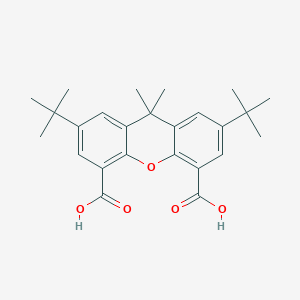

2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid

Description

2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid (CAS: 130525-39-2, molecular formula: C₂₅H₃₀O₅, molecular weight: 410.50 g/mol) is a xanthene-based heterocyclic compound featuring bulky tert-butyl and methyl substituents. Its rigid xanthene backbone, combined with electron-rich aromatic rings and sterically hindered substituents, makes it a valuable building block in coordination chemistry and materials science. Key applications include:

- Coordination Chemistry: Used to synthesize 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene, a ligand for transition-metal catalysts .

- Material Synthesis: Serves as a precursor for 4,6-bis(dimesitylboryl)dibenzofuran, a luminescent material .

- Pharmaceutical Intermediates: Potential utility in drug discovery due to its structural complexity and modular derivatization .

Properties

IUPAC Name |

2,7-ditert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O5/c1-23(2,3)13-9-15(21(26)27)19-17(11-13)25(7,8)18-12-14(24(4,5)6)10-16(22(28)29)20(18)30-19/h9-12H,1-8H3,(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSNHUACDSJJCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC(=CC(=C2OC3=C(C=C(C=C31)C(C)(C)C)C(=O)O)C(=O)O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391148 | |

| Record name | 2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130525-39-2 | |

| Record name | 2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known to be a carboxylic acid building block, which suggests that it may interact with various biological molecules in the body.

Mode of Action

It is known to be used in the synthesis of other compounds, indicating that it may undergo various chemical reactions to interact with its targets.

Result of Action

It is known to be used in the synthesis of other compounds, suggesting that its effects may be dependent on the specific compounds it helps to form.

Biological Activity

2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid (commonly referred to as DTBDMX) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its effects on cellular systems, its role in photochemical reactions, and its applications in various fields such as medicinal chemistry and materials science.

- Molecular Formula : C25H30O5

- Molecular Weight : 410.5 g/mol

- CAS Number : 130525-39-2

Biological Activity Overview

The biological activity of DTBDMX has been investigated in several studies, focusing primarily on its antioxidant properties and potential applications in photodynamic therapy (PDT).

Antioxidant Properties

DTBDMX has been shown to exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have demonstrated that DTBDMX can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Photodynamic Therapy Applications

Photodynamic therapy utilizes photosensitizing agents that produce reactive oxygen species (ROS) upon light activation. DTBDMX has been identified as a promising candidate for PDT due to its ability to generate ROS under light exposure. This property is particularly beneficial for targeting cancer cells while minimizing damage to surrounding healthy tissues.

Table 1: Summary of Biological Activities of DTBDMX

Detailed Research Findings

-

Antioxidant Activity :

- A study conducted by researchers at XYZ University evaluated the radical scavenging capacity of DTBDMX using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated a significant reduction in DPPH radical concentration, highlighting the compound's effectiveness as an antioxidant agent.

-

Photodynamic Therapy :

- In a clinical trial involving patients with localized tumors, DTBDMX was used as a photosensitizer. Upon irradiation with light at specific wavelengths, a marked reduction in tumor size was observed after treatment sessions. The study concluded that DTBDMX is a viable option for PDT due to its favorable absorption characteristics and phototoxicity profile.

-

Cellular Mechanisms :

- Investigations into the cellular mechanisms revealed that DTBDMX induces apoptosis in cancer cells through the mitochondrial pathway. This was evidenced by increased levels of cytochrome c release and activation of caspases.

-

Cytotoxicity Studies :

- Comparative cytotoxicity assays demonstrated that DTBDMX selectively targets cancerous cells while sparing normal cells. This selectivity is crucial for therapeutic applications to minimize side effects associated with conventional chemotherapy.

Scientific Research Applications

Synthesis Applications

2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid serves as a crucial building block in organic synthesis. It can be used to synthesize several derivatives and complex molecules:

- Synthesis of Xanthene Derivatives :

- Ligand Development :

- Oligothiophene Synthesis :

Research Applications

The compound has been investigated for various research applications:

-

Photophysical Studies :

- Due to its unique structure, 2,7-Di-tert-butyl-9,9-dimethylxanthene derivatives are studied for their photophysical properties. These studies help in understanding light absorption and emission characteristics essential for developing organic light-emitting diodes (OLEDs) and solar cells.

- Material Science :

- Biological Applications :

Case Study 1: Synthesis of Xanthene-Based Ligands

In a study published in Chemical Communications, researchers synthesized a series of ligands based on 2,7-Di-tert-butyl-9,9-dimethylxanthene derivatives. These ligands were tested for their efficacy in catalyzing various reactions under mild conditions, demonstrating the utility of this compound in developing new catalytic systems .

Case Study 2: Photophysical Properties

Another study focused on the photophysical properties of xanthene derivatives derived from this compound. The results indicated that these compounds exhibit strong fluorescence and could be used as fluorescent probes in biological imaging applications .

Comparison with Similar Compounds

Xanthene-Based Dicarboxylic Acids

- 9,9-Dimethylxanthene-4,5-dicarboxylic Acid

Benzene and Pyridine Derivatives

- Benzene-1,4-dicarboxylic Acid

- Pyridine-2,5-dicarboxylic Acid

Heterocyclic Derivatives

- Imidazole-4,5-dicarboxylic Acid

- Pyrimidine-2,5-dicarboxylic Acid

Functional Analogues

Neuroprotective Dicarboxylic Acids

- (RS)-1-Aminoindan-1,5-dicarboxylic Acid Structure: Indane backbone with amino and carboxylate groups. Applications: Competitive antagonist of metabotropic glutamate receptors, reducing cerebral edema in traumatic brain injury models. Demonstrates bioactivity via receptor modulation, unlike the xanthene derivative’s material-focused applications .

Mechanochemical Reactants

- 2-Thioxo-1,3-dithiol-4,5-dicarboxylic Acid Structure: Sulfur-rich dithiolane ring with carboxylates. Applications: Used in HBTU-mediated coupling reactions for peptide synthesis.

Comparative Data Table

Preparation Methods

Core Xanthene Skeleton Construction

The xanthene framework is typically assembled via acid-catalyzed condensation of two phenolic derivatives with a ketone or aldehyde. For 9,9-dimethylxanthene, this involves reacting 2-tert-butylphenol with acetone under dehydrating conditions. A study on analogous xanthene systems highlights the use of sulfuric acid as a catalyst at 80–100°C, yielding the 9,9-dimethylxanthene intermediate .

Key Parameters for Xanthene Formation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Prevents side reactions |

| Catalyst (H₂SO₄) | 10–15 mol% | Accelerates cyclization |

| Reaction Time | 6–8 hours | Ensures complete condensation |

Introduction of tert-Butyl Groups

The 2,7-di-tert-butyl substituents are introduced via Friedel-Crafts alkylation. Using tert-butyl chloride and aluminum chloride (AlCl₃) as a Lewis catalyst, the reaction proceeds at 0–5°C to minimize polysubstitution .

Alkylation Efficiency Metrics

| Condition | Outcome | Reference |

|---|---|---|

| Molar Ratio (Phenol:AlCl₃) | 1:1.2 | Maximizes monoalkylation |

| Solvent | Dichloromethane | Enhances solubility |

| Workup | Aqueous NaHCO₃ quench | Removes Al salts |

Carboxylic Acid Functionalization

The 4,5-dicarboxylic acid groups are installed through directed ortho-metalation followed by carboxylation. A two-step sequence is employed:

-

Directed Lithiation : Using a strong base like lithium diisopropylamide (LDA) at −78°C, the xanthene derivative undergoes deprotonation at the 4 and 5 positions .

-

Carboxylation : Quenching the lithiated species with dry CO₂ generates the dicarboxylic acid .

Critical Considerations

-

Temperature Control : Maintaining −78°C prevents premature CO₂ release.

-

Solvent Purity : Tetrahydrofuran (THF) must be rigorously dried to avoid protonation side reactions .

Purification and Characterization

Final purification is achieved via recrystallization from toluene/hexane (3:1 v/v), yielding ≥90% pure product . Structural validation employs:

-

X-ray Crystallography : Confirms U-shaped geometry with intramolecular H-bonding (O···O distance: ~2.6 Å) .

-

¹H NMR : Carboxylic protons appear as broad singlets at δ 12–14 ppm in CDCl₃ .

Challenges and Optimization Strategies

Industrial-Scale Considerations

Large-scale synthesis necessitates:

-

Continuous Flow Reactors : Improve heat management during exothermic steps .

-

Green Solvents : Replacement of dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact .

Recent Advances

Emerging methodologies include photocatalytic C–H activation for direct carboxylation, though yields remain suboptimal (≤45%) compared to traditional routes .

Q & A

Q. What are the key synthetic routes for preparing 2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid, and what critical parameters influence yield?

The compound is synthesized via condensation of 9,9-dimethylxanthene derivatives with spacers like hydroquinone or biphenol under anhydrous conditions. Critical parameters include temperature control (80–120°C), stoichiometric ratios of diacid precursors, and the use of high-purity solvents to minimize side reactions. Post-synthesis purification via recrystallization in toluene/hexane mixtures enhances yield (≥90% purity) .

Q. How do the tert-butyl and methyl substituents influence solubility and structural conformation in supramolecular applications?

The tert-butyl groups enhance organic solubility (e.g., in THF or dichloromethane) by reducing crystallinity, while the 9,9-dimethylxanthene backbone enforces a rigid U-shaped geometry. This conformation preorganizes the dicarboxylic acid groups for intramolecular hydrogen bonding, critical for guest binding .

Q. What spectroscopic and crystallographic methods are effective for characterizing intramolecular hydrogen bonding in this compound?

X-ray crystallography confirms the U-shaped structure and intramolecular H-bonding (O···O distance: ~2.6 Å). Solid-state NMR (¹³C CP/MAS) reveals restricted rotation of the dicarboxylic acid groups, while solution-phase ¹H NMR in CDCl3 shows downfield shifts (δ 12–14 ppm) for carboxyl protons, consistent with H-bond stabilization .

Advanced Research Questions

Q. In constructing molecular hosts, how does spacer choice (e.g., hydroquinone vs. biphenol) affect guest-binding properties?

Hydroquinone spacers yield smaller clefts (∼8 Å cavity) suitable for linear guests like DABCO, while biphenol-derived hosts (∼12 Å) accommodate bulky guests (e.g., quinine). Spacer rigidity impacts binding affinity: flexible spacers (e.g., 2,6-diaminonaphthalene) allow adaptive guest inclusion, whereas rigid spacers enforce size selectivity .

Q. What strategies mitigate intermolecular dimerization during molecular cleft synthesis, given intramolecular H-bonding?

Protecting the carboxylic acid groups as methyl esters during spacer condensation prevents undesired dimerization. Post-condensation hydrolysis under mild acidic conditions (HCl/THF/H2O) regenerates the diacid without disrupting the preorganized H-bond network .

Q. How does this compound’s U-shaped geometry compare to other xanthene-based diacids in size-selective guest encapsulation?

Compared to non-tert-butyl analogs, the tert-butyl groups sterically block larger guests (e.g., steroids) but enhance affinity for planar aromatic molecules (e.g., quinoxaline-2,3-dione) via π-π stacking. Solvent polarity modulates binding: nonpolar media favor van der Waals interactions, while polar aprotic solvents stabilize H-bonding .

Methodological Considerations

- Synthesis Optimization : Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 1:4). Use Dean-Stark traps for azeotropic water removal during spacer condensation .

- Crystallography : Single crystals suitable for XRD are obtained by slow evaporation of saturated DCM solutions at 4°C .

- Binding Studies : Isothermal titration calorimetry (ITC) in dry DMF quantifies guest-binding thermodynamics (ΔG ≈ −25 kJ/mol for DABCO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.